6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
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Overview
Description
6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound with a unique structure that includes a fluorine atom, a methyl group, and a propyl group attached to a dihydroquinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the molecule enhances its binding affinity to certain enzymes and receptors, making it a potent inhibitor or activator of specific biological processes. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- Methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate
Uniqueness
6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific substitution pattern and the presence of both fluorine and propyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918645-98-4 |
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Molecular Formula |
C22H21FN2O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
6-fluoro-3-methyl-3-propyl-1-quinolin-3-yl-4H-quinolin-2-one |
InChI |
InChI=1S/C22H21FN2O/c1-3-10-22(2)13-16-11-17(23)8-9-20(16)25(21(22)26)18-12-15-6-4-5-7-19(15)24-14-18/h4-9,11-12,14H,3,10,13H2,1-2H3 |
InChI Key |
IGWZVDLKGNBEMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC2=C(C=CC(=C2)F)N(C1=O)C3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
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